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Compound of Interest

Compound Name: 2-Methyloxazole

Cat. No.: B1590312

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxazole (CAS No. 23012-10-4) is a five-membered aromatic heterocyclic organic
compound with the molecular formula C4aHsNO. It serves as a valuable building block in organic
synthesis, particularly in the development of pharmaceuticals and materials science. The
oxazole ring is a key structural motif in a variety of biologically active molecules. Accurate and
comprehensive characterization of 2-Methyloxazole is crucial for ensuring its purity, identity,
and suitability for downstream applications. This document provides detailed application notes
and experimental protocols for the analytical characterization of 2-Methyloxazole using a suite
of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyloxazole is presented below. This
information is essential for sample handling, storage, and the design of analytical methods.
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Property Value Reference
Molecular Formula C4HsNO

Molecular Weight 83.09 g/mol

CAS Number 23012-10-4

Boiling Point 108-110 °C [1]

Density 1.04 g/mL at 25 °C [1]
Appearance Liquid

N Soluble in water and common
Solubility ] [1]
organic solvents

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of 2-
Methyloxazole. The following sections detail the expected spectral data and provide protocols
for acquiring them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of
organic molecules. Both 1H and 3C NMR are essential for the characterization of 2-

Methyloxazole.
1H NMR Spectroscopy

The *H NMR spectrum of 2-Methyloxazole is relatively simple and provides key information
about the protons in the molecule.

Quantitative Data: *H NMR of 2-Methyloxazole
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Chemical Shift (3)

Multiplicity Integration Assignment
PpmM
~7.6 S 1H H5
~6.9 S 1H H4
~2.4 S 3H -CHs

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration.

Experimental Protocol: *H NMR Spectroscopy

Sample Preparation: Prepare a solution of 2-Methyloxazole in a deuterated solvent (e.g.,
CDCIls, DMSO-ds) at a concentration of approximately 5-10 mg/mL.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
0.00 ppm).

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Acquisition Parameters:

o

Pulse Program: Standard single-pulse experiment.

o

Number of Scans: 16-64 (depending on concentration).

[¢]

Relaxation Delay: 1-5 seconds.

[e]

Spectral Width: 0-10 ppm.

o Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate
window function (e.g., exponential multiplication) and perform a Fourier transform. Phase
and baseline correct the spectrum. Integrate the signals and reference the spectrum to the
TMS peak.

13C NMR Spectroscopy
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The 3C NMR spectrum provides information about the carbon skeleton of the molecule.

Quantitative Data: 13C NMR of 2-Methyloxazole (Predicted)

Chemical Shift (d) ppm Assignment
~161 C2

~138 C5

~123 C4

~14 -CHs

Note: These are predicted chemical shift values based on the analysis of related oxazole
derivatives. Actual values may vary.[2][3]

Experimental Protocol: 3C NMR Spectroscopy

Sample Preparation: Prepare a solution of 2-Methyloxazole in a deuterated solvent (e.g.,
CDCls, DMSO-de) at a concentration of approximately 20-50 mg/mL.

Internal Standard: Use the solvent peak as a reference or add TMS.

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

Acquisition Parameters:

o

Pulse Program: Standard proton-decoupled 3C experiment.

[¢]

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o

Relaxation Delay: 2-5 seconds.

[e]

Spectral Width: 0-200 ppm.

o Data Processing: Process the FID, apply a Fourier transform, and phase and baseline
correct the spectrum.
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Diagram: NMR Analysis Workflow
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Caption: Workflow for NMR spectroscopic analysis of 2-Methyloxazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Quantitative Data: Characteristic IR Absorptions for 2-Methyloxazole

Wavenumber (cm~—?) Intensity Assignment
3100-3000 Medium =C-H stretch (aromatic)
2950-2850 Medium C-H stretch (methyl)
~1600 Medium C=N stretch

~1500 Medium C=C stretch (ring)
1300-1000 Strong C-O-C stretch (ring)

Note: These are typical ranges for the assigned functional groups. The exact peak positions
may vary.[4][5]

Experimental Protocol: FT-IR Spectroscopy
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e Sample Preparation:
o Neat Liquid: Place a drop of neat 2-Methyloxazole between two KBr or NaCl salt plates.

o Solution: Prepare a dilute solution of 2-Methyloxazole in a suitable IR-transparent solvent
(e.g., CCls, CS2).

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment or the solvent.
o Acquire the sample spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Quantitative Data: Expected Mass Spectrum of 2-Methyloxazole

m/z Relative Intensity Assignment

83 High [M]* (Molecular lon)
55 Medium [M-COJ*

42 Medium [M - CHsCNJ*

Note: The fragmentation of methyloxazoles often involves the competitive loss of carbon
monoxide (CO) and acetonitrile (CHsCN) from the molecular ion.

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of 2-Methyloxazole into the mass
spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
Acquisition Parameters:

o lonization Energy: 70 eV.

o Mass Range: m/z 30-200.

o Scan Speed: 1 scan/second.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
major fragment ions.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of 2-Methyloxazole and for
its quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile compounds like 2-Methyloxazole,
offering excellent separation and definitive identification.

Experimental Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of 2-Methyloxazole in a volatile organic
solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10-100
png/mL.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
GC Parameters:

o Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d.,
0.25 pum film thickness).
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[e]

Injector Temperature: 250 °C.

o

Injection Volume: 1 pL (split or splitless injection depending on concentration).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[¢]

[¢]

Oven Temperature Program:
= Initial temperature: 50 °C, hold for 2 minutes.
= Ramp: 10 °C/min to 200 °C.
= Hold: 5 minutes at 200 °C.
e MS Parameters:
o lon Source: Electron lonization (El) at 70 eV.
o Mass Range: m/z 30-200.

o Scan Mode: Full scan for qualitative analysis or Selected lon Monitoring (SIM) for
guantitative analysis.

» Data Analysis: Identify the 2-Methyloxazole peak by its retention time and mass spectrum.
Quantify using an internal or external standard calibration.

Diagram: GC-MS Analysis Workflow

Data Analysis

Mass Spectrum (m/z)

I

Sample Preparation Gas Chromatography Mass Spectrometry — Compound Identification & Quantification

GC Vial ‘ Injector (250°C) H (eegc %Oal-“r;“m”s) }—»‘ Temperature Programmed Oven }—»‘ El lon Source (70 eV) }—»‘ Mass Analyzer }—» Chromatogram (Retention Time)

2-Methyloxazole in Solution
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Caption: Workflow for the GC-MS analysis of 2-Methyloxazole.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred for volatile compounds, HPLC can also be a valuable tool for
the analysis of 2-Methyloxazole, particularly for non-volatile matrices or when derivatization is
employed. A reversed-phase HPLC method is generally suitable.

Experimental Protocol: HPLC Analysis

o Sample Preparation: Dissolve the 2-Methyloxazole sample in the mobile phase or a
compatible solvent to a concentration of approximately 0.1-1 mg/mL.

e Instrumentation: Use an HPLC system equipped with a UV detector.

¢ HPLC Parameters:

[e]

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um particle size).

o Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting
point is 50:50 (v/v) acetonitrile:water. Addition of a small amount of acid (e.g., 0.1% formic
acid or phosphoric acid) may improve peak shape.[6][7]

o Flow Rate: 1.0 mL/min.

o Column Temperature: 25-30 °C.

o Detection: UV detection at a wavelength of approximately 210-230 nm.
o Injection Volume: 10-20 pL.

o Data Analysis: Identify the 2-Methyloxazole peak by its retention time. Quantify using an
external or internal standard calibration curve.

Summary
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The analytical techniques and protocols outlined in this document provide a comprehensive
framework for the characterization of 2-Methyloxazole. The combination of spectroscopic
methods (NMR, IR, MS) allows for unambiguous structural elucidation, while chromatographic
techniqgues (GC-MS, HPLC) are essential for purity assessment and quantification. Proper
implementation of these methods will ensure the quality and consistency of 2-Methyloxazole
for its intended applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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